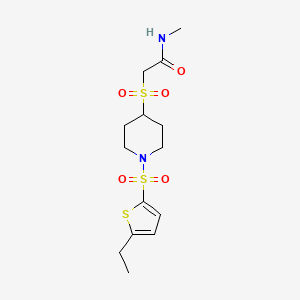

2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

描述

属性

IUPAC Name |

2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S3/c1-3-11-4-5-14(22-11)24(20,21)16-8-6-12(7-9-16)23(18,19)10-13(17)15-2/h4-5,12H,3,6-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSQIKBEJNMZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through a series of reactions involving the sulfonation of ethylthiophene. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of sulfonyl groups under controlled conditions. The final step involves the acylation of the piperidine ring with N-methylacetamide.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperidine derivatives.

科学研究应用

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new therapeutic agents. Its sulfonamide derivatives are known to exhibit antibacterial properties, making this compound potentially useful in treating infections. Research indicates that similar compounds have shown efficacy against resistant bacterial strains, suggesting that this compound could be explored for similar applications.

Anticancer Research

Preliminary studies have indicated that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The ethylthiophenes and piperidine derivatives are often implicated in mechanisms that disrupt cancer cell proliferation. Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound in oncology.

Neurological Disorders

Given the piperidine structure, there is potential for this compound to interact with neurotransmitter systems. Compounds with similar frameworks have been studied for their effects on conditions like depression and anxiety, suggesting avenues for investigating this compound's effects on neurological pathways.

Case Study 1: Antibacterial Activity

A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved inhibition of bacterial folate synthesis, a pathway that could be targeted by our compound due to its sulfonamide group.

Case Study 2: Anticancer Properties

In vitro tests on structurally related compounds revealed their ability to induce apoptosis in breast cancer cells. The incorporation of the ethylthiophene moiety was crucial for enhancing cell membrane permeability, thereby increasing the efficacy of the treatment.

作用机制

The mechanism of action of 2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological receptors, modulating their function.

相似化合物的比较

Structural and Physicochemical Comparisons

The table below compares key features of the target compound with structurally related analogs:

生物活性

2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Piperidine Ring : A six-membered ring containing nitrogen, contributing to its biological activity.

- Thiophene Ring : A five-membered ring with sulfur, known for its role in various biochemical interactions.

- Sulfonyl Groups : These functional groups enhance the compound's reactivity and potential for enzyme interaction.

The IUPAC name is 2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide, with the molecular formula and a molecular weight of 382.52 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl groups can inhibit enzyme activity by binding to active sites, potentially affecting metabolic pathways.

- Receptor Modulation : The thiophene ring may facilitate binding to biological receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the thiophene and sulfonyl groups may enhance this effect by disrupting bacterial cell membranes or inhibiting essential enzymatic functions .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of sulfonamide derivatives. Given the structural similarities, it is hypothesized that this compound could exhibit similar properties by modulating inflammatory pathways .

Case Studies

Several studies have investigated the biological effects of related compounds:

- In Vitro Studies : Compounds with similar piperidine and thiophene structures have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that a related benzamide derivative significantly reduced cell viability in various cancer cell lines .

- Animal Models : In vivo studies using animal models have reported reduced inflammation and tumor growth when treated with sulfonamide derivatives, suggesting potential therapeutic applications for inflammatory diseases and cancer .

Research Findings

A comprehensive review of literature highlights several key findings regarding the biological activity of related compounds:

常见问题

Q. Key Intermediates :

- 5-Ethylthiophene-2-sulfonyl chloride (sulfonyl donor for thiophene ring functionalization).

- Piperidin-4-ylsulfonyl chloride (core piperidine scaffold precursor).

Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, sulfonyl protons at δ 3.5–4.0 ppm) and verify sulfonyl/acetamide connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–O bonds ~1.43 Å, piperidine ring puckering) and validates stereochemistry .

Best Practice : Combine multiple techniques to address potential polymorphism or solvate formation .

How can researchers optimize the double sulfonylation reaction to improve yield and minimize byproducts?

Advanced Research Question

Challenges : Competing hydrolysis of sulfonyl chlorides and steric hindrance during piperidine sulfonylation.

Optimization Strategies :

- Stepwise Sulfonylation : Prioritize thiophene sulfonylation before piperidine functionalization to reduce steric clashes .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .

- Solvent Selection : Anhydrous DMF or THF improves sulfonyl chloride stability; low temperatures (−10°C) suppress side reactions .

- Yield Monitoring : Track intermediates via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and optimize stoichiometry (1.2:1 sulfonyl chloride:piperidine ratio) .

How should discrepancies in reported biological activities of sulfonamide-acetamide hybrids be addressed?

Advanced Research Question

Case Study : Conflicting COX-2 inhibition data in similar compounds (e.g., vs. 15).

Resolution Strategies :

- Standardized Assays : Use identical enzyme sources (e.g., human recombinant COX-2) and inhibitor concentrations (IC₅₀ comparisons) .

- Structural Validation : Confirm compound purity (>95% by HPLC) and exclude solvate effects via PXRD .

- Computational Validation : Perform docking studies (AutoDock Vina) to predict binding modes and identify critical residues (e.g., Arg120 in COX-2) .

What are the hypothesized biological targets for this compound, and how can mechanistic studies validate them?

Basic Research Question

Potential Targets :

- Lipoxygenase (LOX) : Structural analogs show inhibition via sulfonyl group interactions with Fe²⁺ in the active site .

- G-Protein-Coupled Receptors (GPCRs) : Piperidine sulfonamides modulate CNS targets (e.g., sigma receptors) due to lipophilicity and hydrogen-bonding capacity .

Q. Mechanistic Validation :

- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without inhibitor .

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

How can computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

Approaches :

- ADME Prediction : Use SwissADME to estimate logP (~3.2), solubility (LogS = −4.5), and blood-brain barrier penetration (High CNS MPO score) .

- Metabolism Prediction : CYP450 isoform interactions (e.g., CYP3A4-mediated demethylation) via StarDrop’s P450 Module .

- Toxicity Screening : ProTox-II for hepatotoxicity alerts (e.g., sulfonamide-related idiosyncratic reactions) .

Validation : Cross-check with in vitro microsomal stability assays (human liver microsomes) .

What strategies mitigate solubility challenges during in vitro bioactivity testing?

Advanced Research Question

Issue : Low aqueous solubility due to hydrophobic thiophene and sulfonyl groups.

Solutions :

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance cellular uptake .

- Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release .

How can crystallographic data resolve ambiguity in the compound’s polymorphic forms?

Advanced Research Question

Methods :

- PXRD Analysis : Compare experimental vs. simulated patterns (Mercury software) to identify polymorphs .

- Thermal Analysis : DSC/TGA to detect melting points and solvate loss (e.g., hydrate vs. anhydrous forms) .

- Single-Crystal Studies : Grow crystals via slow evaporation (ethanol/water) and solve structures with SHELX .

Critical Parameters : Control humidity during crystallization to avoid hydrate formation .

What are the best practices for stability testing under varying storage conditions?

Basic Research Question

Protocol :

- Accelerated Degradation : Store at 40°C/75% RH for 6 months; monitor via HPLC for decomposition (e.g., sulfonyl ester hydrolysis) .

- Light Sensitivity : Expose to UV (320–400 nm) and quantify photodegradants (e.g., thiophene ring oxidation) .

- Recommendations : Store in amber vials at −20°C under argon for long-term stability .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Advanced Research Question

SAR Insights :

- Sulfonyl Group Modifications : Replace ethylthiophene with fluorophenyl to enhance lipophilicity and target affinity .

- Piperidine Substitution : Introduce methyl groups at C3 to restrict ring conformation and improve metabolic stability .

- Acetamide Variants : Explore N-cyclopropyl or N-benzyl analogs to modulate steric and electronic effects .

Validation : Synthesize 10–15 derivatives and test in enzyme inhibition/cell viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。